7-[(1R)-2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid
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Overview
Description
7-[(1R)-2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its intricate structure, which includes a cyclopentyl ring and a heptanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1R)-2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the heptanoic acid chain: This step may involve the use of Grignard reagents or other organometallic compounds to extend the carbon chain.
Functional group modifications: Hydroxylation and oxidation reactions are employed to introduce the necessary functional groups, such as hydroxyl and keto groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as chromatography and crystallization are crucial in obtaining the final product .
Chemical Reactions Analysis
Types of Reactions
7-[(1R)-2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: Functional groups can be substituted with other groups under appropriate conditions
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, which can be further utilized in different applications .
Scientific Research Applications
7-[(1R)-2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 7-[(1R)-2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid .
- 7-[(1R,2R,3R)-3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid methyl ester .
Uniqueness
The uniqueness of 7-[(1R)-2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid lies in its specific structural configuration, which imparts distinct biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H36O4 |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
7-[(1R)-2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C21H36O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h14,16-18,25H,3-13,15H2,1-2H3,(H,23,24)/b16-14+/t17?,18-,21?/m1/s1 |
InChI Key |
KTEHTTNELUAQFC-UHFSOAMOSA-N |
Isomeric SMILES |
CCCCCC(C)(/C=C/C1CCC(=O)[C@@H]1CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C)(C=CC1CCC(=O)C1CCCCCCC(=O)O)O |
Origin of Product |
United States |
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